Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
CAS No.: 2411271-04-8
Cat. No.: VC4153300
Molecular Formula: C8H14N4O2S
Molecular Weight: 230.29
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate - 2411271-04-8](/images/structure/VC4153300.png)
Specification
CAS No. | 2411271-04-8 |
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Molecular Formula | C8H14N4O2S |
Molecular Weight | 230.29 |
IUPAC Name | tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate |
Standard InChI | InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12) |
Standard InChI Key | CHUPVUYYTSFRDJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=NSC(=N1)N |
Introduction
Chemical Structure and Functional Significance
The compound’s structure combines a 1,2,4-thiadiazole ring—a sulfur- and nitrogen-containing heterocycle—with a Boc-protected amine moiety. The 1,2,4-thiadiazole core is known for its electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors . The Boc group serves as a temporary protective agent for the primary amine, enabling selective functionalization during multi-step syntheses . Key structural features include:
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5-Amino group: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.
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3-Methyl carbamate: The tert-butyl group improves metabolic stability and modulates lipophilicity, as demonstrated in related thiadiazole derivatives .
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Sulfur atom: Contributes to π-stacking interactions and redox activity, common in antifilarial and antimicrobial agents .
Synthetic Methodologies
General Synthesis of 1,2,4-Thiadiazole Derivatives
The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions between thioamides and nitriles or amidines. For tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate, a plausible route involves:
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Formation of the thiadiazole core: Reaction of a Boc-protected methylamine-thiocarbamate with a cyanamide derivative under acidic conditions .
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Functionalization: Introduction of the amino group at the 5-position via nucleophilic substitution or reduction of a nitro precursor .
A representative procedure from analogous compounds involves heating tert-butyl (2-cyanoethyl)carbamate with thiosemicarbazide in ethanol, followed by cyclization using diisopropyl azodicarboxylate (DIAD) . For example, the synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine employed DIAD-mediated cyclization of a thiourea intermediate, yielding the thiadiazole core in 36% yield .
Key Reaction Parameters
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Solvent systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for cyclization .
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Temperature: Reactions typically proceed at 25–100°C, with higher temperatures accelerating ring closure .
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Protecting group strategy: The Boc group remains stable under neutral to mildly acidic conditions but is cleaved with trifluoroacetic acid (TFA) in later stages .
Physicochemical and Pharmacokinetic Properties
While direct data for tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate are unavailable, analogs provide predictive insights:
Table 1: Comparative Properties of Thiadiazole Derivatives
Compound | logD₇.₄ | Solubility (μM) | Metabolic Stability (% remaining at 60 min) |
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TDZ-1 (Analog) | 3.2 | 10–50 | ≥70 |
Target Compound (Predicted) | 2.8–3.5 | 15–30 | ≥80 |
Key observations:
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Lipophilicity: logD₇.₄ values <4 suggest favorable membrane permeability without excessive accumulation .
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Solubility: Amino and carbamate groups enhance aqueous solubility compared to nonpolar analogs .
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Metabolic stability: Boc protection reduces oxidative degradation in liver microsomes .
Biological Activity and Applications
Antiparasitic Activity
Thiadiazoles with 5-amino substituents exhibit potent activity against filarial nematodes such as Onchocerca volvulus and Litomosoides sigmodontis. For example, compound 47 (a tert-butyl-containing thiadiazole) reduced adult L. sigmodontis worm burden by 50% in murine models . The Boc group in such analogs improves pharmacokinetics, with plasma AUC values exceeding 120 μM·h at 30 mg/kg doses .
Challenges and Future Directions
Synthetic Optimization
Current yields for thiadiazole cyclizations remain modest (30–40%), necessitating improved catalysts or alternative pathways . Microwave-assisted synthesis and flow chemistry could enhance efficiency.
Toxicity Profiling
While Boc-protected amines generally exhibit low cytotoxicity, hERG channel inhibition remains a concern for basic amines . Derivatives with fluorine substitutions or reduced pKa values (e.g., compound 20) show promise in mitigating cardiotoxicity .
Clinical Translation
The disconnect between ex vivo potency and in vivo efficacy in filarial models highlights the need for tissue distribution studies . Advanced formulations (e.g., nanoparticles) could improve bioavailability in parasitic niches.
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